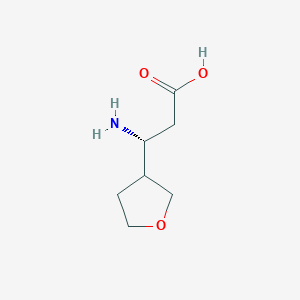

(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(3R)-3-amino-3-(oxolan-3-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |

InChI Key |

XXVHEYJMCXECKB-PRJDIBJQSA-N |

Isomeric SMILES |

C1COCC1[C@@H](CC(=O)O)N |

Canonical SMILES |

C1COCC1C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table

Protection-Deprotection Strategies

To avoid side reactions during synthesis:

- Amino protection : The amino group is protected as a Boc derivative using di-tert-butyl dicarbonate (89% yield).

- Carboxylic acid protection : Methyl ester formation with SOCl₂/MeOH (95% yield).

Deprotection is achieved via HCl/dioxane (Boc) or LiOH/THF (ester), with >90% recovery.

Industrial-Scale Optimization

Key parameters for scalability include:

- Solvent selection : Toluene and ethyl acetate minimize racemization during extraction.

- Temperature control : Reactions conducted at 60–75°C optimize kinetics without compromising stereochemistry.

- Catalyst recycling : Pd catalysts are recovered via filtration and reused for three cycles with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biomolecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid and related compounds:

*Inferred from structurally similar compound in .

Key Comparative Insights:

a. Substituent Effects on Properties

Oxolan vs. Oxan (THF vs. Tetrahydropyran) :

- The oxolan ring (five-membered) in the target compound introduces more ring strain compared to the six-membered oxan (tetrahydropyran) in . This may influence conformational flexibility and interaction with biological targets .

- Both share the same molecular weight (173.21 g/mol) and formula, but differences in ring size affect solubility and lipophilicity.

Aromatic vs. Aliphatic Substituents :

b. Functional Group Modifications

- Boc Protection: The Boc-protected amino group in alters reactivity, making the compound more stable under basic conditions but requiring deprotection for further synthetic applications .

- Salt Forms : The hydrochloride salt in improves crystallinity and solubility in polar solvents compared to the free acid form .

c. Hazard Profiles

Biological Activity

(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid, also known as 3-tetrahydro-2-furanylalanine, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H13NO3

- Molecular Weight : Approximately 159.18 g/mol

- Structural Features : The compound features a propanoic acid backbone with an amino group and an oxolane (tetrahydrofuran) ring, which contributes to its distinct chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. Its amino group allows for hydrogen bonding and electrostatic interactions, while the oxolane ring enhances structural stability. These interactions can influence enzyme activity and metabolic processes, although detailed mechanisms remain under investigation .

Biological Activities

Research indicates that this compound may have several biological activities:

- Enzyme Interactions : It acts as a substrate for specific enzymes, potentially modulating various biochemical pathways.

- Metabolic Pathways : The compound may play a role in metabolic processes, influencing the synthesis and degradation of other biomolecules .

Therapeutic Applications

Ongoing studies are exploring the therapeutic potential of this compound in various fields:

- Neurochemistry : Its role as a precursor in neurotransmitter synthesis suggests potential applications in treating neurological disorders.

- Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting metabolic disorders .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have shown that this compound can inhibit certain enzyme activities at high concentrations. For example, concentrations around 50 μM resulted in approximately 50% inhibition of specific enzymatic reactions .

- Metabolomics Research : Investigations into altered metabolic pathways in diseases such as glioblastoma have highlighted the compound's potential role in modulating these pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(oxolan-2-yl)propanoic acid | Similar structure but different amino group position | Distinct metabolic pathways due to structural differences |

| 2-Oxo-3-(oxolan-2-yl)propanoic acid | Contains a keto group instead of an amino group | Altered reactivity patterns compared to amino acids |

| 2-Amino-3-(oxolan-4-yl)propanoic acid | Variation in oxolane ring position | Potentially different biological activities |

This comparative analysis illustrates how the unique structural arrangement of this compound differentiates it from related compounds, contributing to its distinct biological properties .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with oxolane derivatives. A common approach includes:

- Step 1 : Functionalization of oxolan-3-yl precursors (e.g., bromination or hydroxylation) to enable nucleophilic substitution.

- Step 2 : Coupling with a protected amino acid (e.g., using Boc- or Fmoc-protected glycine) under basic conditions (e.g., NaH in DMF).

- Step 3 : Chiral resolution via enzymatic or chromatographic methods (e.g., HPLC with a chiral column) to isolate the (3R)-enantiomer .

- Key Reagents : Boc-anhydride, lithium aluminum hydride (reduction), and Pd/C (hydrogenation for deprotection).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the oxolane ring (δ ~3.5–4.5 ppm for oxolane protons) and amino group (δ ~1.5–2.5 ppm).

- X-ray Crystallography : Resolves the absolute (3R) configuration and hydrogen-bonding networks in the crystal lattice.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 174.1) .

Q. What are the key chemical properties influencing its reactivity in aqueous and organic solvents?

- Answer : The compound exhibits:

- Acid-Base Behavior : pKa ~2.1 (carboxylic acid) and ~9.5 (amine), affecting solubility and ionization in physiological buffers.

- Hydrogen-Bonding Capacity : The oxolane oxygen and amino group enable interactions with polar solvents (e.g., DMSO, water) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

- Methodological Answer :

- Enzyme Assays : Competitive inhibition studies (e.g., glutamate decarboxylase) using fluorogenic substrates and IC50 determination.

- Receptor Binding : Radioligand displacement assays (e.g., for GABA_B receptors) with tritiated ligands and Scatchard analysis .

- Structural Insights : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, validated by mutagenesis .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

- Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., reference inhibitors).

- Compound Purity : Verify enantiomeric excess (>98%) via chiral HPLC and assess degradation products under assay conditions .

Q. What experimental designs are optimal for studying its stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers, heat (40–60°C), and UV light, followed by LC-MS to identify degradation products (e.g., lactam formation).

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via UPLC .

Q. How do structural analogs (e.g., thiophene or imidazole derivatives) compare in target selectivity and metabolic stability?

- Answer :

- SAR Analysis : Replace oxolane with thiophene () or imidazole () to assess changes in logP and binding affinity.

- Microsomal Stability : Compare hepatic clearance rates using human liver microsomes and CYP450 inhibitors .

Q. What computational strategies predict its pharmacokinetic properties (e.g., BBB permeability)?

- Answer :

- In Silico Models : Use QSAR tools (e.g., SwissADME) to estimate logBB values.

- MD Simulations : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.